molecular formula C13H10F3NO3 B1613492 Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate CAS No. 613240-18-9

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

Cat. No. B1613492
Key on ui cas rn: 613240-18-9
M. Wt: 285.22 g/mol
InChI Key: MKMLEMDGZCVWJB-UHFFFAOYSA-N
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Patent
US08211927B2

Procedure details

A mixture of ethyl 2,4-dioxo-4-(4-(trifluoromethyl)phenyl)butanoate (6.89 g, 23.9 mmol) and hydroxylamine hydrochloride (2.0 g, 28.7 mmol) in ethanol (120 mL) was stirred at reflux overnight. The volatiles were removed in vacuo, and the residue purified by silica gel chromatography, eluting with dichloromethane to obtain the title compound (4.5 g, 15.6 mmol).
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:8][C:9](=[O:20])[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].Cl.[NH2:22]O>C(O)C>[F:17][C:16]([F:19])([F:18])[C:13]1[CH:14]=[CH:15][C:10]([C:9]2[O:20][N:22]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:8]=2)=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.89 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C1=CC=C(C=C1)C(F)(F)F)=O
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC(=NO1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.6 mmol
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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